3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid is an organic compound that belongs to the class of halogenated benzoic acids. Its molecular formula is , and it has a molecular weight of approximately 269.02 g/mol. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzoic acid backbone, which significantly influence its chemical properties and reactivity in various applications.
The compound is synthesized through various chemical methods and is available from chemical suppliers for research purposes. It is of particular interest in the fields of organic chemistry and medicinal chemistry due to its unique structural features and potential applications in drug development and synthesis.
3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid is classified as a fluorinated aromatic compound. Its unique combination of halogen substituents makes it valuable for specialized chemical reactions, particularly in the synthesis of complex organic molecules.
The synthesis of 3-bromo-2-fluoro-6-(trifluoromethyl)benzoic acid can be achieved through several methods, primarily involving halogenation and functional group transformations.
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Industrial production may utilize continuous flow chemistry techniques to enhance efficiency.
The molecular structure of 3-bromo-2-fluoro-6-(trifluoromethyl)benzoic acid features a benzene ring with three substituents:
This arrangement affects the electronic distribution within the molecule, influencing its reactivity and interactions with other chemical species.
3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid can participate in several types of chemical reactions:
The choice of reagents and conditions for these reactions significantly affects the yield and selectivity of products formed. For example, palladium catalysts are commonly employed in coupling reactions to facilitate bond formation between carbon atoms.
The mechanism by which 3-bromo-2-fluoro-6-(trifluoromethyl)benzoic acid exerts its effects varies depending on its application:
The presence of electron-withdrawing groups (bromine, fluorine, trifluoromethyl) enhances acidity compared to non-halogenated benzoic acids. This property makes it more reactive towards nucleophiles and electrophiles alike.
3-Bromo-2-fluoro-6-(trifluoromethyl)benzoic acid finds applications primarily in:
Regioselective introduction of bromine, fluorine, and trifluoromethyl groups onto benzoic acid derivatives presents significant synthetic challenges due to competing reactivity and harsh reaction conditions. The synthesis of 3-bromo-2-fluoro-6-(trifluoromethyl)benzoic acid (CAS: 1980062-64-3) typically employs a sequential halogenation approach starting from appropriately substituted toluene precursors. Key strategies involve positional protection through carboxylic acid derivatization prior to halogenation steps to prevent electrophilic attack on the electron-rich carboxy group [3].
A patented route utilizes ortho-directed metalation techniques where protected benzoic acid derivatives undergo selective bromination at the meta-position relative to the trifluoromethyl group. This is achieved through low-temperature lithiation (-78°C) followed by quenching with bromine sources. Subsequent electrophilic fluorination employs Selectfluor™ or acetyl hypofluorite under tightly controlled pH conditions (pH 4.5-5.5) to achieve ortho-fluorination without compromising acid integrity [3] . The trifluoromethyl group is typically installed earlier in the synthetic sequence via copper-mediated cross-coupling between aryl iodides and Ruppert-Prakash reagent (TMSCF₃), as introducing CF₃ after halogenation risks regiochemical interference [3].
Table 1: Regioselectivity Control in Halogenation Reactions
Reaction Step | Reagents/Conditions | Regioselectivity | Yield Range |
---|---|---|---|
Trifluoromethylation | CuI/TMEDA, TMSCF₃, DMF, 80°C | Para to iodide | 75-82% |
Bromination | NBS, AIBN, CCl₄, reflux | Meta to CF₃ | 68-73% |
Fluorination | Selectfluor, acetate buffer, 25°C | Ortho to COOH | 60-67% |
Deprotection | NaOH/EtOH then H⁺ | Carboxyl regeneration | >95% |
The introduction of trifluoromethyl groups into pre-halogenated aromatic rings requires specialized catalytic systems to overcome electron deficiency and avoid dehalogenation side reactions. For 3-bromo-2-fluoro-6-(trifluoromethyl)benzoic acid synthesis, copper(I)-phenanthroline complexes demonstrate exceptional efficacy in mediating CF₃ group transfer to 3-bromo-2-fluorobenzoic acid derivatives. These catalysts operate at 90-110°C in polar aprotic solvents (DMF, NMP), achieving conversions >85% while maintaining bromine-fluorine bond integrity [10].
Photoredox catalysis has emerged as a complementary approach for late-stage trifluoromethylation. Using iridium-based photocatalysts (e.g., [Ir(ppy)₃]) in conjunction with Umemoto’s reagent under blue LED illumination enables trifluoromethyl radical generation under milder conditions (25-40°C). This reduces thermal degradation risks for sensitive intermediates and improves functional group tolerance. However, competitive absorption by the benzoic acid chromophore necessitates careful wavelength optimization between 450-470 nm . Catalyst recycling remains challenging due to heavy metal contamination concerns in pharmaceutical applications. Immobilized copper catalysts on mesoporous silica show promise for continuous-flow systems, with initial studies reporting 5 reaction cycles with <8% activity loss [10].
Conventional batch synthesis of 3-bromo-2-fluoro-6-(trifluoromethyl)benzoic acid suffers from extended reaction times (12-36 hours) and moderate yields (50-65%) due to thermal gradients and slow mass transfer in heterogeneous halogenation steps. Microwave dielectric heating addresses these limitations by enabling rapid temperature ramping (50-150°C in <5 minutes) and precise thermal control. Bromination under microwave irradiation at 100°C reduces reaction times from 18 hours to 25 minutes while improving yields by 15-22% through suppression of polybrominated byproducts [4] [10].
For industrial-scale production, continuous-flow microreactor systems provide superior heat/mass transfer and residence time control. Key advantages include:
A demonstrated flow route achieves 92% conversion in the critical trifluoromethylation step using a packed-bed reactor with immobilized Cu catalyst at 130°C and 15 bar pressure. Subsequent fluorination employs a cooled falling-film reactor to handle gaseous fluorine sources safely [10]. Commercial suppliers now prioritize these technologies for cGMP production, with cold-chain transportation (2-8°C) recommended for product stability during distribution [4].
The electron-donating nature and nucleophilic character of unprotected carboxylic acids interfere with electrophilic halogenation, promoting decarboxylation or ester formation. Protecting group strategies are therefore essential for synthesizing halogen-rich benzoic acids. Methyl ester protection remains the most widely implemented approach due to:
Comparative studies show methyl esters maintain >98% integrity during bromination/fluorination, whereas tert-butyl esters suffer 15-30% cleavage under fluorination conditions. For systems requiring radical initiation (e.g., NBS bromination), oxazoline protection provides superior radical stability but necessitates harsh deprotections (6N HCl, reflux) that may degrade polyhalogenated products [3] .
An innovative approach utilizes temporary silyl protection without isolation. In situ silylation with hexamethyldisilazane (HMDS) precedes electrophilic fluorination, followed by spontaneous hydrolysis during workup. This "protect-in-place" strategy reduces steps but requires anhydrous conditions (<50 ppm H₂O) to prevent premature deprotection . Post-halogenation deprotection typically employs NaOH/MeOH (1:4 v/v) at 60°C for 2 hours, achieving >95% recovery of the free acid without dehalogenation.
Table 2: Protecting Group Performance During Halogenation
Protecting Group | Halogenation Compatibility | Deprotection Conditions | Acid Recovery Yield | Key Limitation |
---|---|---|---|---|
Methyl ester | Excellent (Br₂, F⁺ sources) | 2M LiOH, THF/H₂O, 25°C | 97% | None significant |
tert-Butyl ester | Moderate (dealkylation with F⁺) | TFA/DCM, 25°C | 91% | 15-30% cleavage during fluorination |
Oxazoline | Excellent (radical stability) | 6M HCl, reflux, 12h | 89% | Harsh conditions degrade sensitive substrates |
Trimethylsilyl | Good (requires strict anhydrous) | Aqueous workup | 93% | Moisture sensitivity |
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